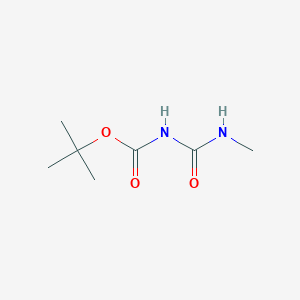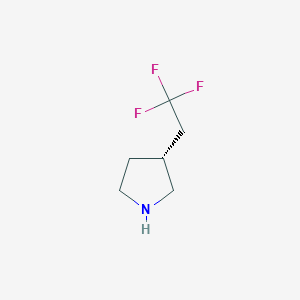![molecular formula C14H18F4S2Sn2 B12844058 (Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B12844058.png)
(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) is a compound that belongs to the class of organotin compounds It is characterized by the presence of perfluorinated bithiophene units and trimethylstannane groups
Méthodes De Préparation
The synthesis of (Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The general synthetic route includes the following steps:
Preparation of the starting materials: The synthesis begins with the preparation of perfluoro-[2,2’-bithiophene] and trimethylstannane.
Stille coupling reaction: The perfluoro-[2,2’-bithiophene] is reacted with trimethylstannane in the presence of a palladium catalyst under an inert atmosphere. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic reagents.
Applications De Recherche Scientifique
(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) has several scientific research applications:
Organic Electronics: The compound is used as a building block for the synthesis of conjugated polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: It is utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of (Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) involves its ability to participate in electron transfer processes. The perfluorinated bithiophene units provide a stable π-conjugated system that facilitates charge transport. The trimethylstannane groups enhance the compound’s solubility and processability, making it suitable for use in solution-based fabrication techniques. The molecular targets and pathways involved in its action are primarily related to its electronic properties and interactions with other molecules in the material matrix .
Comparaison Avec Des Composés Similaires
(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) can be compared with other similar compounds, such as:
2,2’-Bithiophene: This compound lacks the perfluorinated and trimethylstannane groups, resulting in different electronic properties and reactivity.
Thieno[3,2-b]thiophene: Similar to bithiophene but with a fused thiophene ring, leading to different conjugation and electronic characteristics.
Bis(trimethylstannyl)acetylene: Contains trimethylstannane groups but lacks the bithiophene core, resulting in different applications and reactivity.
These comparisons highlight the unique features of (Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane), such as its enhanced electronic properties and suitability for use in advanced materials and electronic devices.
Propriétés
Formule moléculaire |
C14H18F4S2Sn2 |
|---|---|
Poids moléculaire |
563.8 g/mol |
Nom IUPAC |
[5-(3,4-difluoro-5-trimethylstannylthiophen-2-yl)-3,4-difluorothiophen-2-yl]-trimethylstannane |
InChI |
InChI=1S/C8F4S2.6CH3.2Sn/c9-3-1-13-7(5(3)11)8-6(12)4(10)2-14-8;;;;;;;;/h;6*1H3;; |
Clé InChI |
NUERQKHYQKIVHJ-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C1=C(C(=C(S1)C2=C(C(=C(S2)[Sn](C)(C)C)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12843979.png)
![10-(Hydroxymethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12843984.png)
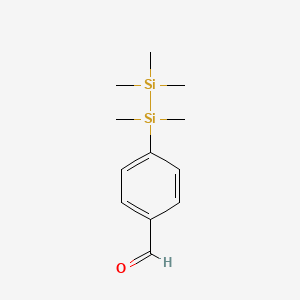
![[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12843990.png)
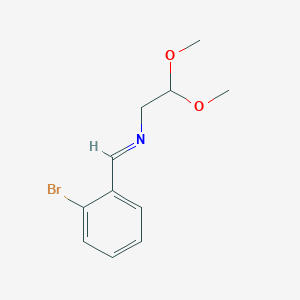

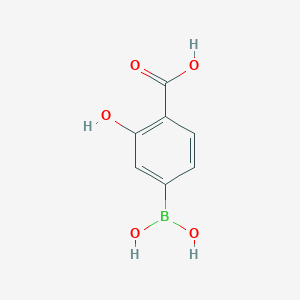
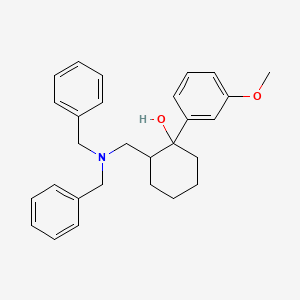

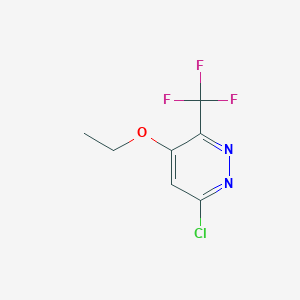
![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12844034.png)
![4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844040.png)
